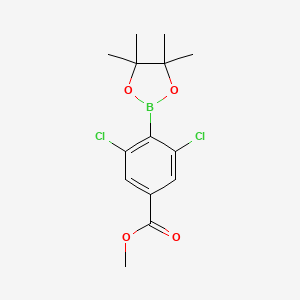

Methyl 3,5-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Description

This compound is a boronate ester-functionalized benzoate derivative featuring a methyl ester group at the para position of a benzene ring substituted with chlorine atoms at the 3 and 5 positions. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group at position 4 enhances its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic organic chemistry .

Properties

Molecular Formula |

C14H17BCl2O4 |

|---|---|

Molecular Weight |

331.0 g/mol |

IUPAC Name |

methyl 3,5-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

InChI |

InChI=1S/C14H17BCl2O4/c1-13(2)14(3,4)21-15(20-13)11-9(16)6-8(7-10(11)17)12(18)19-5/h6-7H,1-5H3 |

InChI Key |

XUKKGPLTBBTVOI-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2Cl)C(=O)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Stage 1: Bromo Precursor Synthesis

The precursor, 4-bromo-3,5-dichlorobenzoic acid methyl ester, is synthesized via a multi-step process:

- Chlorination of benzoic acid derivatives : 3,5-Dichlorobenzoic acid is prepared by chlorinating benzonitrile or anthranilic acid under controlled conditions (e.g., using hydrogen peroxide, sulfuric acid, and sodium nitrite).

- Esterification : Conversion of 3,5-dichlorobenzoic acid to its methyl ester using methanol and acid catalysts (e.g., H₂SO₄ or DCC).

- Bromination : Introduction of bromine at the 4-position. This step may involve directed electrophilic substitution or coupling reactions, though specific methodologies are less documented.

Stage 2: Borylation Reaction

The borylation step employs palladium-catalyzed cross-coupling with bis(pinacolato)diboron. Common conditions include:

- Catalysts : Pd(dba)₂ or Pd(OAc)₂ with phosphine ligands (e.g., SPhos, XPhos).

- Base : Potassium acetate (KOAc) or sodium bicarbonate.

- Solvent : 1,4-dioxane or dimethylformamide (DMF).

- Temperature : 80–100°C for 3–12 hours.

Reaction Conditions and Optimization

The efficiency of the borylation reaction depends on precise control of reaction parameters. Below is a comparative analysis of optimized conditions:

Example Protocol :

- Charge 4-bromo-3,5-dichlorobenzoic acid methyl ester (1 equiv), bis(pinacolato)diboron (3 equiv), and KOAc (2.1 equiv) into a sealed tube.

- Add Pd(dba)₂ (2 mol%) and SPhos (4 mol%) in 1,4-dioxane.

- Heat at 85°C under argon for 3 hours.

- Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (EtOAc/cyclohexane).

Purification and Characterization

Post-reaction purification ensures removal of byproducts and unreacted boronate ester:

| Method | Details | Yield | Purity |

|---|---|---|---|

| Column Chromatography | Silica gel, eluent: EtOAc/cyclohexane (1:1) | 70–82% | ≥95% |

| Crystallization | Cold hexane or methanol | 65–75% | ≥98% |

Analytical Techniques :

- ¹H NMR : Peaks for aromatic protons (δ 7.5–8.0 ppm) and boronate methyl groups (δ 1.35 ppm).

- ¹¹B NMR : Signal at δ 30–35 ppm confirms boronate formation.

- HRMS : [M+H]⁺ ion at m/z 363.05 (calculated for C₁₅H₁₈BCl₂O₄).

Challenges and Research Implications

Electronic and Steric Effects

Catalyst Screening

Comparative studies highlight the superiority of Pd/SPhos systems over other catalysts (e.g., Pd(PPh₃)₄):

| Catalyst System | Yield (%) | Reaction Time (h) |

|---|---|---|

| Pd(dba)₂ + SPhos | 82 | 3 |

| Pd(OAc)₂ + XPhos | 75 | 4 |

| Pd(dppf)Cl₂ | 65 | 6 |

Industrial and Scalability Considerations

Large-scale production requires:

- Continuous flow reactors : To maintain consistent reaction conditions and reduce batch variability.

- Solvent recycling : DMF or dioxane recovery systems to minimize waste.

- Catalyst recovery : Palladium recovery via filtration or distillation to lower costs.

Comparative Analysis of Analogues

The target compound’s reactivity is benchmarked against structurally similar boronate esters:

| Compound | Reactivity in Suzuki Coupling | Key Advantages |

|---|---|---|

| Ethyl 3,5-dichloro-4-boronate benzoate | High (electron-withdrawing Cl) | Lower steric hindrance |

| Methyl 2-fluoro-4-boronate benzoate | Moderate (fluorine’s EWG effect) | Improved solubility in polar solvents |

| Methyl 3,5-dichloro-4-boronate benzoate | Optimal balance | High yield under standard conditions |

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl compounds.

Oxidation: The boronic ester can be oxidized to form the corresponding phenol.

Substitution: The chlorine atoms on the aromatic ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF).

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Resulting from oxidation reactions.

Substituted Aromatics: From nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Methyl 3,5-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has been investigated for its potential as a pharmaceutical agent. Its structural features allow it to act as a building block for the synthesis of biologically active molecules.

Case Study: PD-1/PD-L1 Inhibitors

Research has demonstrated that compounds with similar structures can inhibit the PD-1/PD-L1 interaction, which is crucial for cancer immunotherapy. The incorporation of dioxaborolane moieties has been shown to enhance the efficacy of these inhibitors by improving their binding affinity to target proteins .

Materials Science

In materials science, this compound can be utilized in the synthesis of new polymers and materials with enhanced properties. Its ability to undergo cross-linking reactions makes it suitable for creating durable materials.

Case Study: Polymer Synthesis

Studies have indicated that incorporating boron-containing compounds into polymer matrices can improve their thermal stability and mechanical properties. This compound serves as an effective monomer in such polymerization processes .

Agricultural Research

The compound's chlorinated aromatic structure suggests potential applications in agrochemicals. It may be used as an intermediate in the synthesis of herbicides or fungicides.

Case Study: Herbicide Development

Research into chlorinated phenolic compounds has shown that they can exhibit herbicidal activity. This compound could be explored for developing new herbicides that target specific plant pathways while minimizing environmental impact .

Data Table of Applications

Mechanism of Action

The mechanism of action of Methyl 3,5-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the biaryl product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Functional Group Variations

Key structural differences among boronate-containing benzoates and aryl derivatives lie in substituent positions, ester groups, and halogenation patterns. These variations critically influence reactivity, solubility, and applications in catalysis.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Electron Effects : The target compound’s 3,5-dichloro substitution creates a strongly electron-deficient aromatic system, enhancing its reactivity in cross-couplings compared to methyl-substituted analogues (e.g., Methyl 2-methyl-5-boronate benzoate) .

Ester Group Impact: The methyl ester (vs.

Boronate Placement : Direct attachment of boronate to the benzene ring (as in ) eliminates ester functionality, simplifying synthesis but limiting derivatization opportunities.

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura reactions rely on the electrophilicity of the boronate and the stability of the transient palladium complex. The target compound’s dichloro substitution likely accelerates oxidative addition due to increased aryl halide electrophilicity . In contrast, methyl-substituted analogues (e.g., ) may exhibit slower kinetics but better solubility in nonpolar media.

Research Findings :

- Chlorine vs. Methyl Substituents : Chlorine’s electron-withdrawing nature lowers the LUMO energy of the aryl halide, facilitating Pd⁰ insertion. This effect is absent in methyl-substituted analogues, which require harsher conditions for coupling .

- Ester Group Stability : Methyl esters (as in the target compound) are less prone to hydrolysis than ethyl esters under basic reaction conditions, enhancing compatibility with aqueous Suzuki protocols .

Biological Activity

Methyl 3,5-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 1352734-01-0) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity based on current research findings, including case studies and data tables.

The compound's biological activity is primarily attributed to its ability to interact with various biological targets. The presence of the dioxaborolane moiety suggests potential interactions with nucleophiles in biological systems, which may lead to inhibition of specific enzymes or pathways.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : The compound showed MIC values against several bacterial strains:

These results suggest that the compound may be effective in treating infections caused by resistant bacterial strains.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells:

- Cell Lines Tested : It was tested on various cancer cell lines including MDA-MB-231 (triple-negative breast cancer).

- IC₅₀ Values : The compound exhibited an IC₅₀ value of 0.126 μM against MDA-MB-231 cells, indicating potent anticancer activity with a significant selectivity index when compared to non-cancerous cell lines .

Pharmacokinetics and Toxicity

Pharmacokinetic studies in animal models have provided insights into the safety profile and metabolic behavior of the compound:

| Parameter | Value |

|---|---|

| Cmax | 592 ± 62 mg/mL |

| Elimination Half-Life | >12 hours |

| Toxicity (Oral Dose) | Safe at 800 mg/kg |

These findings suggest that this compound has a favorable pharmacokinetic profile with acceptable toxicity levels in vivo .

Case Studies

- Case Study on Antimicrobial Resistance :

- Cancer Treatment Efficacy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.